![molecular formula C17H23N3S B14611553 Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- CAS No. 60096-91-5](/img/structure/B14611553.png)
Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazolyl compounds. The specific synthetic route for this compound would likely involve:
Nucleophilic substitution: reactions where piperazine reacts with 2-methylphenyl halides.
Alkylation: reactions to introduce the 4-methyl-5-thiazolyl group.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Piperazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Common substitution reactions include nucleophilic substitution, where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium on carbon.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated piperazine derivatives.
Applications De Recherche Scientifique
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on various biological systems, including their role as neurotransmitter modulators.
Medicine: Investigated for their potential as anthelmintics, antipsychotics, and antidepressants.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperazine derivatives often involves:
Binding to specific receptors: Such as serotonin or dopamine receptors in the brain.
Inhibition of enzymes: That are involved in neurotransmitter degradation.
Modulation of ion channels: Affecting the flow of ions across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
Methylphenylpiperazine: A derivative with psychoactive properties.
Thiazolylpiperazine: Known for its potential in medicinal chemistry.
Uniqueness
Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is unique due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
60096-91-5 |
|---|---|
Formule moléculaire |
C17H23N3S |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-1,3-thiazole |
InChI |
InChI=1S/C17H23N3S/c1-14-5-3-4-6-16(14)20-11-9-19(10-12-20)8-7-17-15(2)18-13-21-17/h3-6,13H,7-12H2,1-2H3 |
Clé InChI |
MFOYGKCWPKLJMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC3=C(N=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


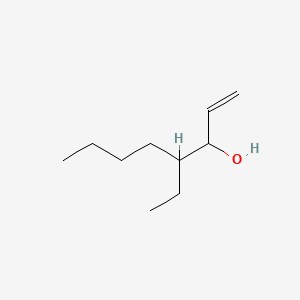
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
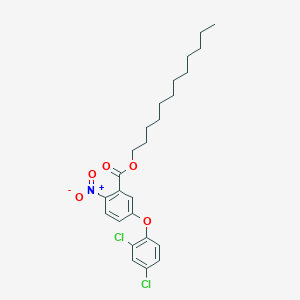
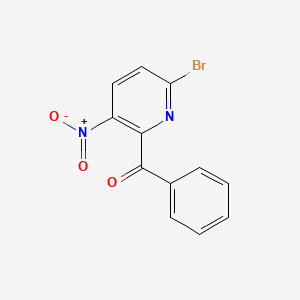

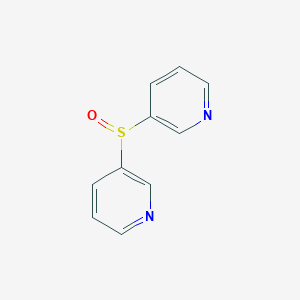

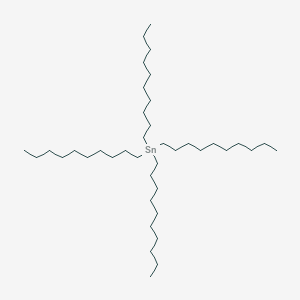
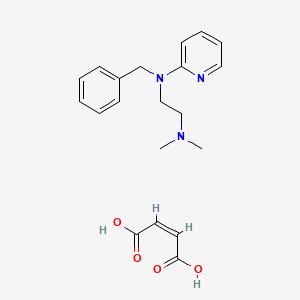
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)

![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)

